molecular formula C13H18N4O2 B10900426 2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-2-oxoacetamide

2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-2-oxoacetamide

Cat. No.: B10900426
M. Wt: 262.31 g/mol
InChI Key: LCTHCWSWQWKECY-OQLLNIDSSA-N
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Description

2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXOACETAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXOACETAMIDE typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXOACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reactions are typically conducted under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXOACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(DIETHYLAMINO)BENZALDEHYDE: A precursor in the synthesis of the compound.

    HYDRAZINE DERIVATIVES: Compounds with similar hydrazino groups that exhibit comparable reactivity.

    OXOACETAMIDE DERIVATIVES: Compounds with similar oxoacetamide structures that share some chemical properties.

Uniqueness

2-(2-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C13H18N4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-13(19)12(14)18/h5-9H,3-4H2,1-2H3,(H2,14,18)(H,16,19)/b15-9+

InChI Key

LCTHCWSWQWKECY-OQLLNIDSSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(=O)N

Origin of Product

United States

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